molecular formula C17H14FN3O3S2 B2362882 N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1170068-63-9

N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2362882
CAS No.: 1170068-63-9
M. Wt: 391.44
InChI Key: CHXOOUAJFWOGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole class of compounds It is characterized by the presence of a thiazole ring, a fluorophenyl group, and a methylsulfonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Attachment of the Methylsulfonylphenyl Group: The methylsulfonylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, or sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), and appropriate solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers study its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can be compared with other thiazole-based compounds, such as:

    N-(4-chlorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-bromophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide: Similar structure but with a bromine atom instead of a fluorine atom.

    N-(4-methylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide: Similar structure but with a methyl group instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Biological Activity

N-(4-fluorophenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole class, characterized by a unique structure that includes a thiazole ring, a fluorophenyl group, and a methylsulfonylphenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

IUPAC Name N(4fluorophenyl)2(4methylsulfonylanilino)1,3thiazole4carboxamide\text{IUPAC Name }N-(4-fluorophenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide

The synthesis typically involves several key steps:

  • Formation of the Thiazole Ring : Cyclization of α-haloketones with thioureas under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
  • Attachment of the Methylsulfonylphenyl Group : Utilizes coupling reactions such as Suzuki or Heck reactions.

Anticancer Properties

This compound has shown promising results in various studies regarding its anticancer activity:

  • Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. For instance, it can bind to the active sites of enzymes, thereby inhibiting their functions and leading to reduced cell growth.
  • In Vitro Studies : Preliminary assays have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been reported to have an IC50 value indicating effective inhibition at low concentrations, suggesting strong potential as an anticancer agent .

Antimicrobial Activity

Research has also explored the antimicrobial properties of thiazole derivatives, including this compound:

  • Targeting Pathogens : The thiazole moiety is known for its activity against various bacterial strains, including Mycobacterium tuberculosis. Compounds with similar structures have demonstrated MIC values in the nanomolar range against M. tuberculosis .
  • Potential as an Antitubercular Agent : The structural attributes of this compound may enhance its efficacy against resistant strains of bacteria.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound:

Structural FeatureActivity Impact
Presence of FluorineEnhances reactivity and binding affinity .
Methylsulfonyl GroupContributes to solubility and bioavailability.
Thiazole RingEssential for anticancer and antimicrobial activity .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of similar thiazole derivatives:

  • Antitumor Efficacy : A related study found that thiazole compounds exhibited IC50 values ranging from 0.06 µg/ml to 1.98 µg/ml against various cancer cell lines, indicating strong antitumor properties .
  • Combination Therapies : Investigations into drug combinations revealed that compounds like this compound could enhance the efficacy of existing chemotherapeutics like taxol and camptothecin .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S2/c1-26(23,24)14-8-6-13(7-9-14)20-17-21-15(10-25-17)16(22)19-12-4-2-11(18)3-5-12/h2-10H,1H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXOOUAJFWOGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.